molecular formula C12H13NO3 B12275242 ethyl 8-oxo-6,7-dihydro-5H-quinoline-7-carboxylate

ethyl 8-oxo-6,7-dihydro-5H-quinoline-7-carboxylate

Cat. No.: B12275242
M. Wt: 219.24 g/mol
InChI Key: ZQSOTSIQDYPBMQ-UHFFFAOYSA-N
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Description

Ethyl 8-oxo-6,7-dihydro-5H-quinoline-7-carboxylate is a quinoline derivative known for its diverse applications in scientific research and industry. This compound is characterized by its unique structure, which includes a quinoline core with an ethyl ester group at the 7th position and an oxo group at the 8th position. Its chemical formula is C13H11NO3.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 8-oxo-6,7-dihydro-5H-quinoline-7-carboxylate typically involves the reaction of 2,4(1H,3H)-quinolinediones with diethyl acetylenedicarboxylate in the presence of a base such as triethylamine. The reaction is carried out in absolute ethanol, yielding the desired product in good yields .

Industrial Production Methods

Industrial production methods for this compound are not extensively documented. the general approach involves large-scale synthesis using similar reaction conditions as in laboratory settings, with optimizations for yield and purity.

Chemical Reactions Analysis

Types of Reactions

Ethyl 8-oxo-6,7-dihydro-5H-quinoline-7-carboxylate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form quinoline-2,4-diones.

    Reduction: Reduction reactions can convert the oxo group to a hydroxyl group.

    Substitution: The ethyl ester group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles for substitution reactions. The reactions are typically carried out under controlled temperatures and pH conditions to ensure selectivity and yield.

Major Products

The major products formed from these reactions include various quinoline derivatives with modified functional groups, which can be further utilized in different applications.

Scientific Research Applications

Ethyl 8-oxo-6,7-dihydro-5H-quinoline-7-carboxylate has several applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex quinoline derivatives.

    Biology: The compound has been studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its use in drug development, particularly for its potential as an antibacterial agent.

    Industry: It is used in the development of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of ethyl 8-oxo-6,7-dihydro-5H-quinoline-7-carboxylate involves its interaction with molecular targets such as DNA gyrases and topoisomerases. These enzymes are crucial for DNA replication and transcription, and the compound’s inhibition of these enzymes leads to its antibacterial effects .

Comparison with Similar Compounds

Ethyl 8-oxo-6,7-dihydro-5H-quinoline-7-carboxylate can be compared with other quinoline derivatives such as:

These compounds share a common quinoline core but differ in their substituents and specific biological activities, highlighting the unique properties of this compound.

Properties

Molecular Formula

C12H13NO3

Molecular Weight

219.24 g/mol

IUPAC Name

ethyl 8-oxo-6,7-dihydro-5H-quinoline-7-carboxylate

InChI

InChI=1S/C12H13NO3/c1-2-16-12(15)9-6-5-8-4-3-7-13-10(8)11(9)14/h3-4,7,9H,2,5-6H2,1H3

InChI Key

ZQSOTSIQDYPBMQ-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1CCC2=C(C1=O)N=CC=C2

Origin of Product

United States

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